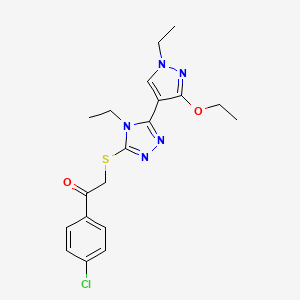![molecular formula C15H11N3O3S2 B2393527 (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol CAS No. 330677-83-3](/img/structure/B2393527.png)
(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol” is a chemical compound that is part of the benzothiazole family . It is available for purchase for research purposes.
Synthesis Analysis
The synthesis of benzothiazole compounds typically involves a condensation reaction . For example, a related compound, (E)-2-[(benzo[d]thiazol-2-yl-imino)methyl]-5-(diethylamino)phenol, was synthesized via a condensation reaction between 2-aminobenzothiazole and 4-(diethylamino)-2-hydroxybenzaldehyde .Molecular Structure Analysis
Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The molecular structure of benzothiazoles can be represented by several resonating structures, some of which involve the d-orbitals of sulfur .Chemical Reactions Analysis
Benzothiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Aryl thiazoles were prepared and evaluated for their anticancer actions .科学的研究の応用
Cyanide Sensors in Aqueous Medium
(E)-2-((benzo[d]thiazol-2-ylimino)methyl)-4-nitrophenol and its derivatives have been synthesized and characterized as sensitive and selective sensors for cyanide ions in aqueous media. These compounds exhibit a colorimetric change upon interaction with cyanide, making them useful for environmental monitoring and analytical chemistry applications (Elsafy, Al-Easa, & Hijji, 2018).
Microwave Assisted Synthesis and Characterization
Novel thiophene-benzothiazole derivatives of the compound have been synthesized using microwave-assisted methods, which offer a more efficient and rapid synthesis process. These compounds have been characterized for their structural properties and investigated for their solvent effects on UV–Vis absorption. Such studies are crucial for developing new materials and chemicals with tailored properties (Ermis & Durmus, 2020).
Antimicrobial Activities
Several studies have synthesized and evaluated benzothiazole-imino-benzoic acid ligands and their metal complexes for antimicrobial activities. These compounds demonstrate good antimicrobial activity against various bacterial strains, highlighting their potential use in developing new antimicrobial agents (Mishra et al., 2019).
Schiff Base Ligands and Antimicrobial Activity
Imino-4-methoxyphenol thiazole derived Schiff bases have been synthesized and tested for their antibacterial and antifungal activities. The results suggest moderate activity against certain bacteria and fungi, indicating their potential in pharmaceutical research and development (Vinusha et al., 2015).
Fluorescence Recognition and Environmental Monitoring
Compounds derived from benzothiazole Schiff bases have been studied for their fluorescence recognition properties, specifically for detecting environmental pollutants like Fe3+, Cr2O72−, and p-nitrophenol. Such compounds are invaluable tools for environmental monitoring and pollution assessment (Liu et al., 2023).
DNA Binding and Antibacterial Activity
The interaction of novel metal complexes with DNA has been explored, showing strong binding capabilities and potential as antibacterial agents. These findings are significant for the development of new therapeutic agents and for understanding the molecular mechanisms of drug-DNA interactions (Vamsikrishna et al., 2016).
特性
IUPAC Name |
2-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]-4-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c1-22-15-17-12-4-2-10(7-14(12)23-15)16-8-9-6-11(18(20)21)3-5-13(9)19/h2-8,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFUBBCQXNCLBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2393445.png)
![(3S,4R)-3-(Aminomethyl)-8-oxaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B2393446.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2393447.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2393448.png)


![N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amine](/img/structure/B2393457.png)
![Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2393458.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2393460.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide](/img/structure/B2393467.png)